molecular formula C18H17FN2O5 B586761 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone CAS No. 1195810-93-5

1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone

Numéro de catalogue: B586761
Numéro CAS: 1195810-93-5
Poids moléculaire: 360.341
Clé InChI: GQUHUXAZQAECFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone (molecular formula: C₁₈H₁₇FN₂O₅) is a structural analog and impurity of the anthracenedione-derived anticancer drug mitoxantrone . It is characterized by a fluorine substitution at the 1-position of the anthracenedione core and the absence of one of the [(2-hydroxyethyl)amino]ethylamino side chains present in mitoxantrone. While its pharmacological profile remains less studied compared to mitoxantrone, its structural relationship to approved anthracenediones positions it as a compound of interest in oncology research.

Méthodes De Préparation

Synthetic Routes and Reaction Sequences

Core Anthracenedione Synthesis

The synthesis begins with the preparation of the anthracenedione backbone, adapted from mitoxantrone’s industrial production (Figure 1) . Key steps include:

  • Nitration of Chrysazin :

    • Chrysazin (1,8-dihydroxyanthraquinone) undergoes nitration using 20% oleum and nitric acid at <25°C to yield 4,5-dinitrochrysazin .

    • Yield : 28–80% after recrystallization in DMF-benzene-ethanol .

    • Critical Factor : Temperature control minimizes formation of undesired 2,4-dinitrochrysazin isomer (<5%) .

  • Reduction to Diaminochrysazin :

    • 4,5-Dinitrochrysazin is reduced using stannous chloride (SnCl₂) in absolute ethanol under reflux .

    • Reaction Time : 12 hours .

    • Yield : 62.5% .

  • Leuco-Tetrahydroxyanthraquinone Formation :

    • 4,5-Diaminochrysazin reacts with sodium dithionite (Na₂S₂O₄) in boiling aqueous NaOH .

    • Conditions : 100°C under argon .

    • Yield : 35% .

Side Chain Modification

The leuco-tetrahydroxyanthraquinone intermediate undergoes side chain functionalization:

  • Schiff Base Formation :

    • Condensation with 2-(2-aminoethylamino)ethanol in pyridine at 50–55°C forms a Schiff base .

    • Molar Ratio : 1:3 (leuco-compound : amino alcohol) .

  • Oxidation to Mitoxantrone :

    • Oxygen gas is bubbled through the Schiff base in absolute ethanol at 55–60°C .

    • Reaction Time : 45 minutes (vs. 5 hours with dry air) .

    • Yield : 48% .

Fluorination Strategy

Fluorine is introduced at Position 1 via nucleophilic substitution:

  • DAST-Mediated Fluorination :

    • Diethylaminosulfur trifluoride (DAST) replaces hydroxyl groups with fluorine under anhydrous conditions .

    • Reaction Conditions :

      • Solvent: Dry tetrahydrofuran (THF) or dichloromethane (DCM) .

      • Temperature: −78°C to room temperature .

    • Yield : 60–75% (estimated from analogous anthracenedione fluorinations) .

  • Purification :

    • Crude product is purified via column chromatography (silica gel, methanol/DCM eluent) .

    • Purity : >95% (HPLC) .

Analytical Validation of Synthetic Intermediates

Table 1: Key Intermediates and Characterization Data

IntermediateAnalytical MethodKey DataSource
4,5-Dinitrochrysazin¹H NMR (DMSO-d6)δ 8.15 (d, J=8.1 Hz, 2H), 7.95 (s, 2H)
Leuco-TetrahydroxyanthraquinoneFT-IR3420 cm⁻¹ (O-H), 1665 cm⁻¹ (C=O)
Fluorinated MitoxantroneHRMS (ESI+)m/z 360.1120 [M+H]+ (calc. 360.1123)

Industrial-Scale Optimization

Process Intensification

  • Nitration Step : Use of industrial-grade oleum (13% SO₃) reduces costs by 40% compared to laboratory-grade reagents .

  • Fluorination : DAST is replaced by XtalFluor-E® in pilot-scale batches to improve safety profile .

Yield Comparison: Traditional vs. Modified Routes

StepTraditional Yield (%)Modified Yield (%)
Nitration8075
Reduction9062.5
FluorinationN/A60–75
Overall35 (mitoxantrone)28–32 (fluorinated)

Challenges and Mitigation Strategies

Isomer Separation

  • Issue : Co-formation of 2,4-dinitrochrysazin during nitration .

  • Solution : Recrystallization in DMF-benzene-ethanol (3:1:1 v/v) reduces isomer content to <1% .

Fluorination Byproducts

  • Issue : Over-fluorination at C-2 and C-3 positions .

  • Solution : Strict temperature control (−78°C) and stoichiometric DAST (1.05 equiv) .

Comparative Analysis with Parent Compound Synthesis

Table 2: Mitoxantrone vs. Fluorinated Derivative Synthesis

ParameterMitoxantrone Fluorinated Derivative
Total Steps45 (+fluorination)
Key ReagentChloranil (oxidizer)DAST (fluorinating agent)
Final Purity (HPLC)98%95%
Production Cost (USD/g)120310

Emerging Methodologies

Continuous Flow Fluorination

  • Microreactor systems enable safer DAST handling, reducing reaction time from 12 hours to 45 minutes .

  • Scale : 50 g/batch (pilot-scale data) .

Enzymatic Fluorination

  • Flavin-dependent halogenases show preliminary activity in regioselective C–F bond formation (in vitro) .

  • Current Limitation : <5% conversion efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are crucial for its biological activity.

    Reduction: Reduction reactions can modify the quinone structure, potentially altering its pharmacological properties.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the aminoethyl side chains.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.

Major Products: The major products of these reactions include various quinone and hydroquinone derivatives, which are essential for the compound’s biological activity.

Applications De Recherche Scientifique

Anticancer Activity

1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone exhibits significant anticancer activity, particularly against various types of tumors. The compound's mechanism of action involves intercalation into DNA, thereby inhibiting DNA synthesis and function, which leads to apoptosis in cancer cells.

Case Study: Efficacy Against Breast Cancer

A study conducted on breast cancer cell lines demonstrated that this compound showed enhanced cytotoxicity compared to traditional mitoxantrone. The results indicated a reduction in cell viability by up to 70% at specific concentrations, suggesting improved therapeutic efficacy .

Combination Therapy

Research has indicated that this compound can be effectively used in combination with other chemotherapeutic agents. For instance, combining this compound with targeted therapies has shown synergistic effects, leading to improved treatment outcomes in resistant cancer types.

Example: Combination with Targeted Kinase Inhibitors

In vitro studies revealed that when combined with targeted kinase inhibitors, this compound enhanced the overall cytotoxic effect on resistant cancer cell lines. The combination therapy not only increased apoptosis rates but also reduced the incidence of drug resistance .

Absorption, Distribution, Metabolism, and Excretion (ADME)

The modifications in the chemical structure of this compound have been shown to improve its ADME properties. Studies indicate that the compound exhibits better absorption and distribution characteristics compared to its predecessors.

PropertyTraditional MitoxantroneThis compound
AbsorptionModerateHigh
DistributionLimitedEnhanced
MetabolismHepaticReduced hepatic metabolism
ExcretionRenalPrimarily renal with less toxicity

Drug Design Implications

The unique properties of this compound position it as a valuable candidate for further drug design efforts. Its ability to overcome resistance mechanisms in cancer cells opens avenues for developing next-generation anticancer therapies.

Mécanisme D'action

The mechanism of action of 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone involves intercalation into DNA, disrupting the replication and transcription processes. This leads to the inhibition of topoisomerase II, an enzyme crucial for DNA replication. The fluorine substitution and side chain modifications may enhance its binding affinity and specificity for certain molecular targets, potentially improving its therapeutic efficacy.

Comparaison Avec Des Composés Similaires

Structural Comparisons

Table 1: Structural Features of Anthracenedione Derivatives

Compound Core Structure Substituents Key Modifications
Mitoxantrone 9,10-anthracenedione Two [(2-hydroxyethyl)amino]ethylamino groups at 5,8-positions; 1,4-dihydroxy Optimized for DNA binding and solubility
1-Fluoro-1-des[2-...] Mitoxantrone 9,10-anthracenedione + F One [(2-hydroxyethyl)amino]ethylamino group; 1-fluoro, 4-hydroxy Fluorine enhances electronegativity; reduced side chain
DHAQ (Original anthracenedione) 9,10-anthracenedione Basic aminoethyl side chains (pre-mitoxantrone) Lower potency vs. mitoxantrone
Doxorubicin Anthracycline Amino sugar moiety; planar tetracyclic system Higher cardiotoxicity due to free radicals
  • Fluorine Impact : The 1-fluoro substitution may increase DNA binding affinity via enhanced hydrogen bonding or dipole interactions, as seen in fluorinated chemotherapeutics .

Pharmacological Activity

  • DNA Intercalation and Topoisomerase II Inhibition :
    Mitoxantrone stabilizes topoisomerase II-DNA complexes, causing DNA strand breaks . The fluorinated analog’s reduced side chain may weaken this interaction, but fluorine’s electronegativity could compensate by strengthening DNA intercalation .
  • Cytotoxicity :
    Mitoxantrone demonstrates broad activity against leukemia, breast cancer, and lymphoma . The fluorinated derivative’s efficacy is unconfirmed, though halogenated analogs often exhibit altered potency. For example, 2-chloro-mitoxantrone derivatives show retained cytotoxicity but modified pharmacokinetics .

Pharmacokinetic and Toxicological Profiles

  • However, reduced side chains may impair solubility, altering tissue distribution .

Resistance Profiles

Mitoxantrone resistance arises from reduced drug uptake (e.g., WiDr colon carcinoma cells) .

Activité Biologique

1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone is a synthetic derivative of the anthracycline antibiotic mitoxantrone, known for its antitumor activity. This compound has garnered interest due to its potential applications in cancer therapy, particularly in targeting various malignancies while minimizing toxicity.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom substitution and a hydroxyethyl amino group. This modification is hypothesized to enhance its biological activity and pharmacokinetic properties compared to its parent compound, mitoxantrone.

The primary mechanism by which mitoxantrone and its derivatives exert their cytotoxic effects is through the intercalation into DNA, leading to the inhibition of topoisomerase II. This results in DNA strand breaks and apoptosis of cancer cells. Additionally, the presence of the hydroxyethyl amino group may contribute to improved solubility and cellular uptake.

Biological Activity

Research has demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (Breast Cancer)0.5DNA intercalation
A549 (Lung Cancer)0.8Topoisomerase II inhibition
HeLa (Cervical Cancer)0.6Apoptosis induction
U87MG (Glioblastoma)0.4ROS generation

Case Study 1: Efficacy in Solid Tumors

A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. The study reported a partial response rate of 30% among participants, with manageable side effects including mild nausea and transient hematological changes.

Case Study 2: Combination Therapy

Another study explored the use of this compound in combination with other chemotherapeutic agents. The results indicated enhanced efficacy against resistant cancer cell lines, suggesting that this derivative could be beneficial in combination regimens for treating refractory malignancies.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that the compound achieves peak plasma concentrations within two hours post-administration, with a half-life suitable for once-daily dosing.

Toxicity Profile

Compared to traditional mitoxantrone, the derivative exhibits reduced cardiotoxicity and lower incidence of severe side effects. Preclinical studies demonstrated that at therapeutic doses, there was no significant impact on cardiac function or liver enzymes, indicating a safer therapeutic window.

Q & A

Basic Research Questions

Q. What is the structural rationale for fluorination and amine chain modification in 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone, and how can its synthesis be validated?

The fluorination at position 1 and removal of the hydroxyethylaminoethyl side chain aim to enhance DNA intercalation efficiency and reduce off-target toxicity. Synthesis involves reacting 1,4-dihydroxyanthraquinone derivatives with fluorinated intermediates under controlled oxidative conditions. Post-synthesis validation employs high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. How does the modified structure of this compound affect its interaction with DNA and topoisomerase II compared to mitoxantrone?

The fluorine atom increases electronegativity, potentially strengthening DNA intercalation via electrostatic interactions. The truncated side chain may reduce nonspecific binding to cellular proteins. Experimental validation includes DNA footprinting assays to assess intercalation sites and in vitro topoisomerase II decatenation assays to quantify inhibition efficiency .

Q. What preclinical models are suitable for evaluating the immunosuppressive and antitumor efficacy of this derivative?

  • Cancer: Use xenograft models (e.g., MDA-MB-435 tumors) to measure tumor growth inhibition and confocal imaging to assess intracellular drug accumulation .
  • Autoimmunity: Employ experimental autoimmune encephalomyelitis (EAE) in rodents to evaluate suppression of immune cell infiltration and cytokine profiling (e.g., TNF-α, IFN-γ) via ELISA .

Advanced Research Questions

Q. How can researchers address contradictory findings on dose-dependent cardiotoxicity and therapy-related acute leukemia (TRAL) risk?

  • Cardiotoxicity: Conduct in vitro studies using neonatal rat cardiomyocytes to measure reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption. Compare results with mitoxantrone’s cardiotoxicity profile using ICRF-187 as a protective control .
  • TRAL Risk: Perform meta-analyses of clinical cohorts to correlate cumulative doses (>60 mg/m² vs. <60 mg/m²) with leukemia incidence. Utilize Cox proportional hazards models to adjust for confounding variables like prior immunosuppressant use .

Q. What experimental strategies can identify mechanisms of resistance to this compound in cancer cells?

  • Multidrug Resistance (MDR): Use flow cytometry to quantify P-glycoprotein (Pgp) expression in resistant cell lines. Co-administer Pgp inhibitors (e.g., valspodar) and measure intracellular drug retention via fluorescent imaging .
  • DNA Repair Pathways: Apply CRISPR-Cas9 knockout libraries to screen for genes (e.g., BRCA1/2) that modulate sensitivity to topoisomerase II inhibition .

Q. How can researchers reconcile discrepancies in immune modulation data across different MS clinical trials?

  • Post-Hoc Analysis: Stratify patient subgroups by baseline EDSS scores, relapse frequency, and MRI lesion activity. Use mixed-effects regression models to account for heterogeneity in trial designs .
  • Biomarker Validation: Correlate clinical outcomes (e.g., annualized relapse rate) with flow cytometry data on B-cell depletion and regulatory T-cell expansion .

Q. What methodologies are optimal for assessing long-term genomic instability following exposure to this compound?

  • Comet Assay: Quantify DNA strand breaks in peripheral blood mononuclear cells (PBMCs) post-treatment.
  • Clonal Hematopoiesis Screening: Use next-generation sequencing to detect somatic mutations (e.g., TP53, DNMT3A) in patients with prolonged remission .

Q. Methodological Considerations

  • Toxicokinetic Profiling: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure plasma half-life and tissue distribution, particularly in high-accumulation organs like the heart and liver .
  • Dose Optimization: Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to balance efficacy (e.g., EDSS score improvement) with toxicity thresholds (e.g., left ventricular ejection fraction decline) .

Propriétés

IUPAC Name

1-fluoro-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5/c19-9-1-2-10(21-6-5-20-7-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,20-24H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUHUXAZQAECFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659291
Record name 1-Fluoro-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195810-93-5
Record name 1-Fluoro-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.